molecular formula C7H7N3 B183615 Imidazo[1,2-a]pyridin-5-amine CAS No. 66358-23-4

Imidazo[1,2-a]pyridin-5-amine

Cat. No.: B183615
CAS No.: 66358-23-4
M. Wt: 133.15 g/mol
InChI Key: XSNBOUDHWWROII-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridin-5-amine is a heterocyclic compound that belongs to the imidazopyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is a valuable structure in organic synthesis and pharmaceutical chemistry due to its ability to interact with various biological targets .

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyridin-5-amine is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It has been found to target essential, conserved cellular processes . For instance, it has been reported to inhibit glutamine synthetase (MtGS), a potential target for drug development .

Mode of Action

The compound’s interaction with its targets results in significant changes. For instance, it has been reported to activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation . This activation can lead to various downstream effects, including the regulation of immune response, cell survival, and inflammation.

Biochemical Pathways

This compound affects several biochemical pathways. For instance, it has been found to disrupt mitochondrial functions in yeast strains . It also plays a role in the JAK/STAT-3 signaling pathway, which is involved in the angiogenesis process .

Pharmacokinetics

Related compounds have shown pharmacokinetic and safety profiles compatible with once-daily dosing

Result of Action

The molecular and cellular effects of this compound’s action are diverse. For instance, it has shown potent antifungal activity against Candida spp., including several multidrug-resistant strains . It has also been found to reduce bacterial load in an acute TB mouse model .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of a positive charge on either of two nitrogen atoms shows two equivalent tautomeric forms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridin-5-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the iodine-catalyzed synthesis, which involves a one-pot three-component condensation reaction. This method uses an aryl aldehyde, 2-aminopyridine, and tert-butyl isocyanide to form the imidazo[1,2-a]pyridine derivative .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: Imidazo[1,2-a]pyridin-5-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be catalyzed by transition metals or metal-free oxidation strategies.

    Reduction: Typically involves the use of reducing agents such as sodium borohydride.

    Substitution: Commonly occurs at the nitrogen or carbon atoms in the imidazo[1,2-a]pyridine ring.

Common Reagents and Conditions:

    Oxidation: Transition metal catalysts or metal-free oxidants.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Halogenating agents or nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazo[1,2-a]pyridine N-oxides, while substitution reactions can yield various substituted imidazo[1,2-a]pyridine derivatives .

Scientific Research Applications

Imidazo[1,2-a]pyridin-5-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Imidazo[1,2-a]pyridin-5-amine is unique due to its specific biological activities and its versatility in synthetic chemistry. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and development.

Properties

IUPAC Name

imidazo[1,2-a]pyridin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c8-6-2-1-3-7-9-4-5-10(6)7/h1-5H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSNBOUDHWWROII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN2C(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60316593
Record name imidazo[1,2-a]pyridin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60316593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66358-23-4
Record name 66358-23-4
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Record name imidazo[1,2-a]pyridin-5-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name imidazo[1,2-a]pyridin-5-amine
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Synthesis routes and methods I

Procedure details

To a solution of 2,6-diaminopyridine (5.00 g, 45.8 mmol) in 1:1H2O:EtOH (10 mL) were added sodium bicarbonate (5.00 g, 59.5 mmol) and chloroacetaldehyde (4.31 g, 27.5 mmol). The reaction mixture was heated to 70° C. overnight, then cooled to rt, diluted with saturated aqueous NaCl (100 mL), and extracted with n-butanol (3×200 mL). The organic layers were combined, dried (MgSO4), and concentrated. The crude residue was purified (FCC, 2 N NH3 in MeOH/DCM) to give imidazo[1,2-a]pyridin-5-ylamine (1.32 g, 22%). MS (ESI+): calcd for C7H7N3 m/z 133.06, found 134.1 (M+H)+. 1H NMR (d6-DMSO): 8.23-8.21 (m, 1H), 7.91 (d, J=1.3, 1H), 7.50 (dd, J=8.8, 7.4, 1H), 7.22 (d, J=8.8, 1H), 6.97 (br s, 2H), 6.37 (dd, J=7.4, 0.9, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.31 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 2,6-diaminopyridine (5.00 g, 45.8 mmol) in 1:1 H2O:EtOH (10 mL) were added sodium bicarbonate (5.00 g, 59.5 mmol) and chloroacetaldehyde (4.31 g, 27.5 mmol). The reaction mixture was heated to 70° C. overnight, then cooled to rt, diluted with saturated aqueous NaCl (100 mL), and extracted with n-butanol (3×200 mL). The organic layers were combined, dried (MgSO4), and concentrated. The crude residue was purified (FCC, 2 N NH3 in MeOH/DCM) to give imidazo[1,2-a]pyridin-5-ylamine (1.32 g, 22%). MS (ESI+): calcd for C7H7N3 m/z 133.06, found 134.1 (M+H)+. 1H NMR (d6-DMSO): 8.23-8.21 (m, 1H), 7.91 (d, J=1.3, 1H), 7.50 (dd, J=8.8, 7.4, 1H), 7.22 (d, J=8.8, 1H), 6.97 (br s, 2H), 6.37 (dd, J=7.4, 0.9, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.31 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

2,6-diaminopyridine (5.0 g, 46 mmol) and chloroacetaldehyde (50% wt. soln in water, 6.4 mL, 50 mmol) were dissolved in absolute EtOH (120 mL). The solution was heated at 75° C. for 1 hour. The mixture was cooled and concentrated via rotavap. The residue was taken up in saturated NaHCO3 and EtOAc. The solution was extracted with EtOAc (3 times), dried over magnesium sulfate, and concentrated to give a brown solid. 4.85 g isolated (80% yield).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.4 mL
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What does the research article tell us about how Imidazo[1,2-a]pyridin-5-amine interacts with Cytochrome C Peroxidase?

A1: The research article focuses on characterizing the crystal structure of a mutated form of Cytochrome C Peroxidase (W191G-Gateless) when bound to this compound []. This specific mutation creates a "gateless" variant of CCP, potentially influencing ligand binding. Analyzing the crystal structure provides valuable information about the specific interactions between the compound and the amino acid residues within the enzyme's binding site. This information can shed light on the binding affinity and potential inhibitory effects of this compound on this variant of CCP.

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